tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate
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Overview
Description
tert-Butyl (4-formylbicyclo[211]hexan-1-yl)carbamate is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the bicyclic compound with a formylating agent like DMF and POCl3.
Protection of the amine group: The amine group is protected using tert-butyl carbamate (Boc) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the formyl group to form imines or acetals, respectively.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, alcohols
Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.
Scientific Research Applications
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate:
tert-Butyl (4-hydroxymethylbicyclo[2.1.1]hexan-1-yl)carbamate: This compound has a hydroxymethyl group, which can undergo different chemical reactions compared to the formyl group.
The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-(4-formyl-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-12-5-4-11(6-12,7-12)8-14/h8H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
ZXQNVJNCLBMTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)C=O |
Origin of Product |
United States |
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